molecular formula C17H15N5O B2388615 (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 333418-10-3

(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2388615
CAS No.: 333418-10-3
M. Wt: 305.341
InChI Key: FEBPLBOLOOOTNV-UHFFFAOYSA-N
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Description

(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features both a tetrazole ring and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from an appropriate aryl nitrile through a [2+3] cycloaddition reaction with sodium azide. The dihydroquinoline moiety can be synthesized separately through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Continuous flow chemistry might also be employed to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone depends on its specific biological target. In general, the compound may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The dihydroquinoline moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (4-(1H-tetrazol-1-yl)phenyl)(quinolin-1-yl)methanone: Lacks the dihydro component, potentially altering its biological activity.

    (4-(1H-tetrazol-1-yl)phenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of a dihydroquinoline, which may affect its pharmacokinetic properties.

Uniqueness: (4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the combination of the tetrazole and dihydroquinoline moieties, which may confer distinct biological activities and binding properties compared to similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(21-11-3-5-13-4-1-2-6-16(13)21)14-7-9-15(10-8-14)22-12-18-19-20-22/h1-2,4,6-10,12H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBPLBOLOOOTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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